

Role of CRTH2 in allergic inflammation

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Core Role of CRTH2 in Allergic Inflammation

Introduction: The PGD2-CRTH2 Axis

Allergic inflammation is a complex cascade orchestrated by a multitude of cellular and molecular players. Central to this process is Prostaglandin D2 (PGD2), the predominant prostanoid released by activated mast cells following allergen exposure.[1][2] PGD2 exerts its diverse biological effects by binding to two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2.[3][4][5]

While the DP1 receptor is often associated with vasodilation and the inhibition of cell migration, CRTH2 is unequivocally pro-inflammatory.[3] It is the primary mediator of PGD2-driven recruitment and activation of key effector cells in type 2 immunity.[6] This guide provides a detailed examination of the CRTH2 receptor, from its signaling mechanisms and cellular functions to its role in specific allergic diseases and its standing as a therapeutic target.

Cellular Expression of CRTH2

The pro-inflammatory function of CRTH2 is directly linked to its expression profile on key immune cell populations. It is prominently expressed on the primary effector cells of type 2 allergic inflammation:

- T helper 2 (Th2) lymphocytes: CRTH2 is considered the most reliable surface marker for human Th2 cells, which orchestrate the allergic response through cytokine production.[7][8]

- Eosinophils: These granulocytes are major contributors to tissue damage in chronic allergic diseases and express high levels of CRTH2.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Basophils: Similar to eosinophils, basophils are granulocytes that express CRTH2 and contribute to the allergic response.[\[7\]](#)[\[8\]](#)
- Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are a more recently identified cell type that mirrors Th2 cells in producing type 2 cytokines and also shows CRTH2-dependent migration.[\[8\]](#)[\[10\]](#)

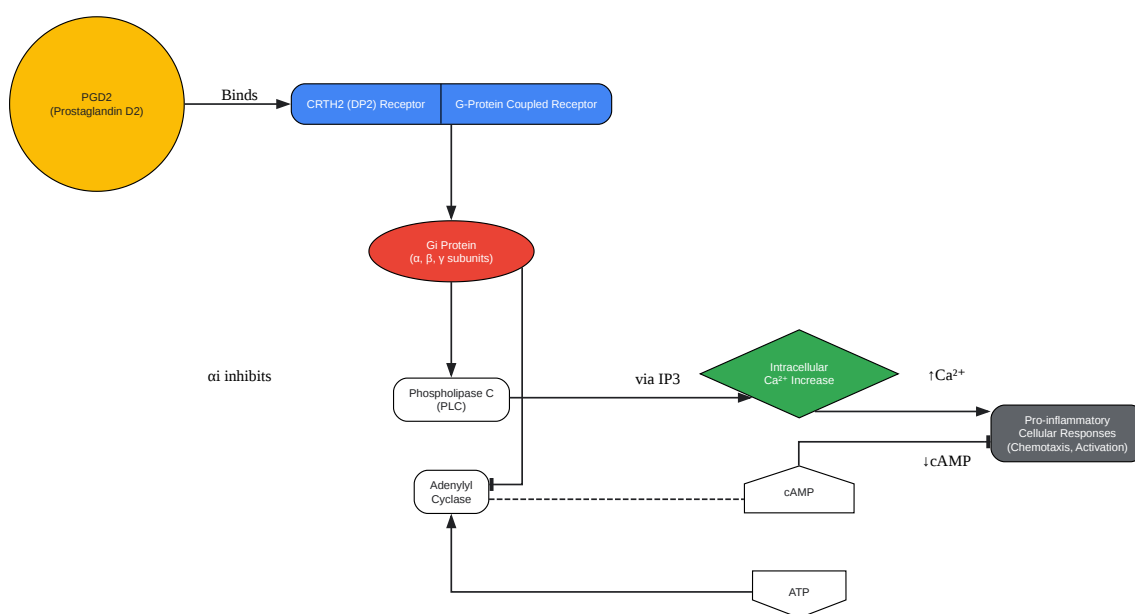
CRTH2 expression has been shown to be elevated on circulating T cells and eosinophils in patients with atopic dermatitis and in the airways of patients with asthma, correlating with disease severity.[\[9\]](#)[\[11\]](#)

The CRTH2 Signaling Pathway

CRTH2 is a seven-transmembrane G-protein coupled receptor. Upon binding its ligand, PGD₂, it initiates a specific intracellular signaling cascade.

- G-Protein Coupling: CRTH2 couples to the inhibitory Gi-type G protein (G_{ai}).[\[1\]](#)
- Downstream Effects: Activation of G_{ai} leads to two primary events:
 - Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[\[1\]](#)
 - Calcium Mobilization: Activation of phospholipase C (PLC) via the G $\beta\gamma$ subunit leads to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores, increasing cytosolic calcium concentrations.[\[1\]](#)

This signaling cascade ultimately translates into the pro-inflammatory cellular responses characteristic of CRTH2 activation, such as chemotaxis and degranulation.[\[1\]](#)



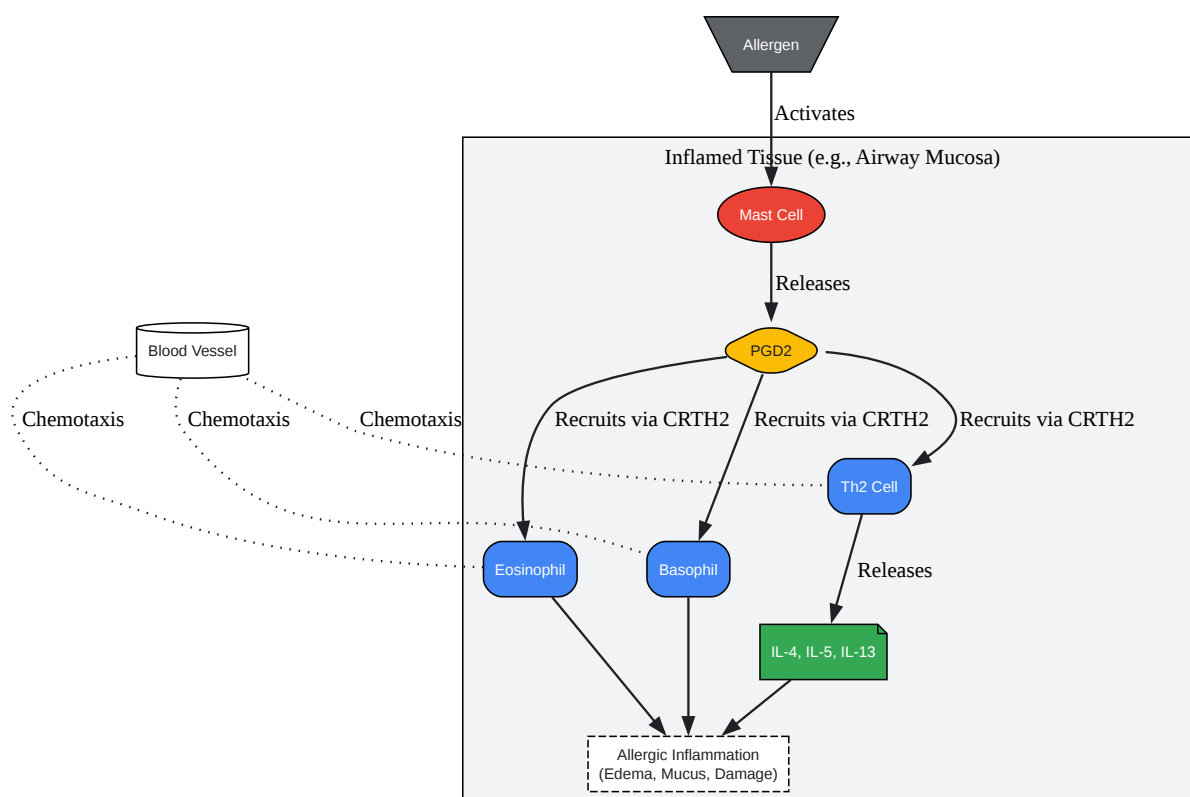
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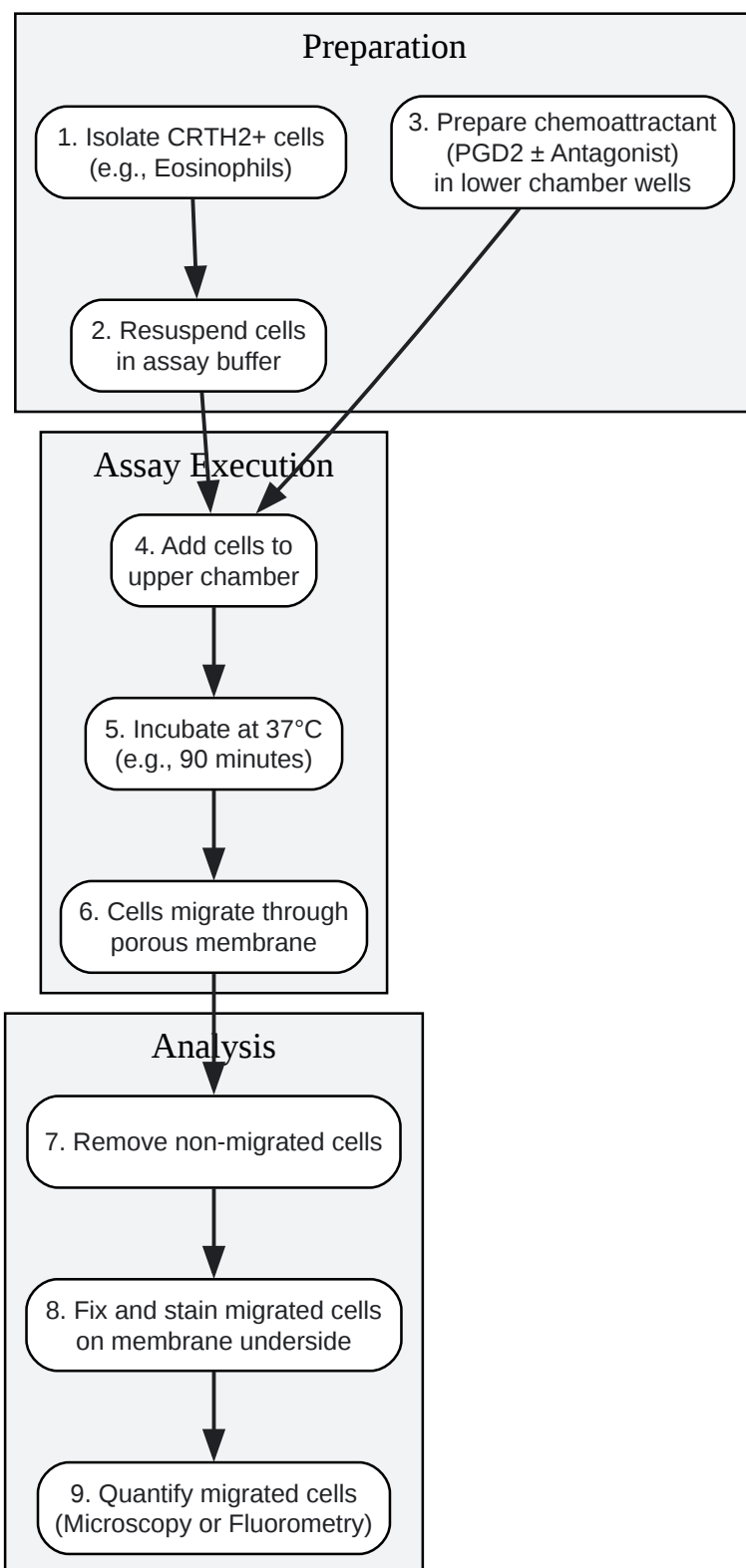
Caption: CRTH2 Signaling Cascade.

Functional Roles of CRTH2 in Allergic Inflammation

The activation of the CRTH2 signaling pathway on immune cells drives the core features of the allergic inflammatory response.

- **Cell Migration (Chemotaxis):** PGD2 is a potent chemoattractant for eosinophils, basophils, Th2 cells, and ILC2s, acting through CRTH2 to recruit these cells from the bloodstream into tissues like the airway mucosa and skin.[\[3\]](#)[\[6\]](#)[\[8\]](#) This influx of inflammatory cells is a hallmark of the late-phase allergic reaction.[\[3\]](#)
- **Cell Activation and Degranulation:** CRTH2 signaling promotes the activation and degranulation of eosinophils and basophils, leading to the release of cytotoxic granule proteins, histamines, and other pro-inflammatory mediators.[\[9\]](#)[\[12\]](#)
- **Cytokine Production:** PGD2 stimulation of CRTH2 on Th2 cells and ILC2s enhances their production and release of key type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[\[3\]](#)[\[11\]](#) These cytokines perpetuate the inflammatory cycle by promoting IgE production, eosinophil survival, and airway hyperresponsiveness.





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- To cite this document: BenchChem. [Role of CRTH2 in allergic inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683164#role-of-crth2-in-allergic-inflammation]

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